2,3-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Overview
Description
2,3-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a thiazole ring at the nitrogen atom. The thiazole ring is further substituted with a methyl group at the 5 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antibacterial, anti-fungal, anti-HSV, and more .
Mode of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple targets within the body .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea or thioamides under basic conditions.
Attachment of the Thiazole Ring to the Benzamide Core: The thiazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This involves the reaction of 2,3-dimethoxybenzoyl chloride with the thiazole derivative in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the thiazole ring at the 5 position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2,3-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group at the 5 position of the thiazole ring.
2,3-dimethoxy-N-(5-ethyl-1,3-thiazol-2-yl)benzamide: Contains an ethyl group instead of a methyl group at the 5 position of the thiazole ring.
2,3-dimethoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide: Contains a phenyl group at the 5 position of the thiazole ring.
Uniqueness
2,3-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5 position of the thiazole ring can enhance its interaction with certain molecular targets, potentially leading to improved biological activity compared to similar compounds.
Properties
IUPAC Name |
2,3-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-7-14-13(19-8)15-12(16)9-5-4-6-10(17-2)11(9)18-3/h4-7H,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTAFVZGBCJBSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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